molecular formula C24H16N2O5 B11092656 3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid

3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid

Cat. No.: B11092656
M. Wt: 412.4 g/mol
InChI Key: QVXQINYQLDGIJX-PKNBQFBNSA-N
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Description

3-[2-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole group, a quinazolinone moiety, and a benzoic acid functional group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the quinazolinone core. The final step involves the introduction of the benzoic acid group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOIC ACID apart is its combination of the benzodioxole, quinazolinone, and benzoic acid groups, which confer unique chemical and biological properties not commonly found in other compounds.

This detailed overview highlights the significance of 3-[2-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]-4-OXO-3(4H)-QUINAZOLINYL]BENZOIC ACID in various scientific domains

Properties

Molecular Formula

C24H16N2O5

Molecular Weight

412.4 g/mol

IUPAC Name

3-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C24H16N2O5/c27-23-18-6-1-2-7-19(18)25-22(26(23)17-5-3-4-16(13-17)24(28)29)11-9-15-8-10-20-21(12-15)31-14-30-20/h1-13H,14H2,(H,28,29)/b11-9+

InChI Key

QVXQINYQLDGIJX-PKNBQFBNSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC(=C5)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC(=C5)C(=O)O

Origin of Product

United States

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